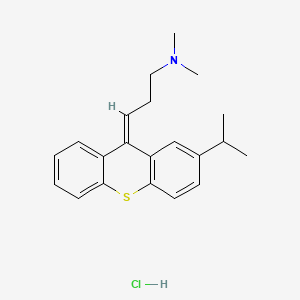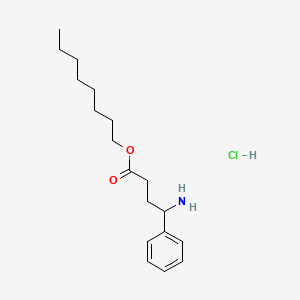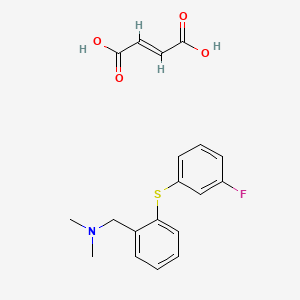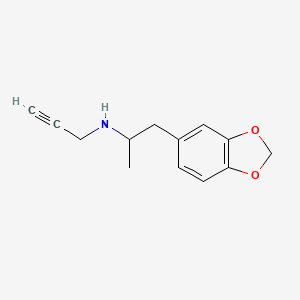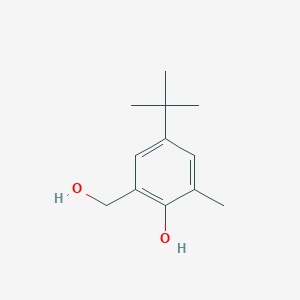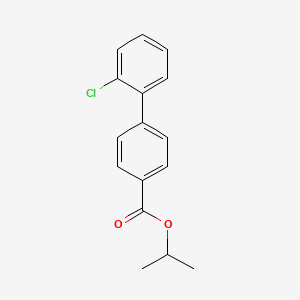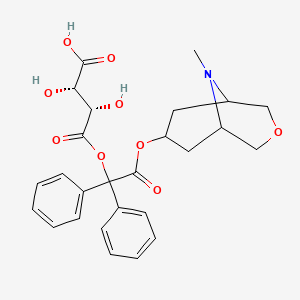
Amlobenz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amlobenz is a combination of two active ingredients: amlodipine besylate and benazepril hydrochloride. Amlodipine besylate is a dihydropyridine calcium channel blocker, while benazepril hydrochloride is an angiotensin-converting enzyme inhibitor. This combination is primarily used for the treatment of hypertension in patients who are not adequately controlled on monotherapy with either agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amlodipine Besylate: The synthesis of amlodipine besylate involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form amlodipine.
Benazepril Hydrochloride: The synthesis of benazepril hydrochloride involves the reaction of (3S)-3-[(1S)-1-ethoxycarbonyl-3-phenylpropylamino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of Amlobenz involves large-scale synthesis of both amlodipine besylate and benazepril hydrochloride, followed by their combination in specific ratios to form the final product. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidative metabolites of amlodipine and benazepril.
Reduction: Benazeprilat and reduced derivatives of amlodipine.
Substitution: Substituted derivatives of amlodipine and benazepril.
Aplicaciones Científicas De Investigación
Amlobenz has a wide range of scientific research applications:
Mecanismo De Acción
Amlobenz exerts its effects through two primary mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used for the treatment of hypertension and heart failure.
Amlodipine: A dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.
Uniqueness
Amlobenz is unique in that it combines the effects of both a calcium channel blocker and an angiotensin-converting enzyme inhibitor, providing a synergistic effect in the treatment of hypertension. This combination allows for better control of blood pressure in patients who are not adequately managed with monotherapy .
Propiedades
Número CAS |
858669-53-1 |
|---|---|
Fórmula molecular |
C50H60Cl2N4O13S |
Peso molecular |
1028.0 g/mol |
Nombre IUPAC |
benzenesulfonic acid;2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.C20H25ClN2O5.C6H6O3S.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H/t19-,20-;;;/m0.../s1 |
Clave InChI |
SJSNKICFTZWKLT-KEHAGZLWSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





